molecular formula C9H14N2O3 B1518859 1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152538-22-1

1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1518859
CAS RN: 1152538-22-1
M. Wt: 198.22 g/mol
InChI Key: ISYCQMCZPBNBQV-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, or HEPCA, is an organic molecule that has been studied for its potential applications in a variety of scientific fields. HEPCA is a unique molecule due to its ability to form hydrogen bonds and its ability to act as a proton acceptor and donor. This makes it an attractive molecule for research in the fields of medicinal chemistry, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives

    Pyrazole derivatives, including compounds similar to 1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, have been synthesized through various reactions. For instance, 1H-pyrazole-3-carboxylic acid has been converted into various ester or amide derivatives through reactions with alcohols or N-nucleophiles, respectively (Şener et al., 2002). Similarly, reactions with aminophenol derivatives have led to N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides (Yıldırım & Kandemirli, 2006).

  • Characterization of Pyrazole Compounds

    The characterization of these pyrazole derivatives, including structural analysis, is performed using techniques like 13C NMR, 1H NMR, IR, mass spectroscopy, and elemental analysis. This comprehensive characterization is essential for understanding the properties and potential applications of these compounds (Yıldırım et al., 2005).

Functionalization and Reactions

  • Functionalization Reactions

    The functionalization of pyrazole derivatives involves various chemical reactions. For example, the conversion of 1H-pyrazole-3-carboxylic acid into amides and esters via reactions with hydroxylamines, carbazates, and alcohols has been studied, yielding novel N-substituted pyrazole derivatives with diverse functionalities (Korkusuz & Yıldırım, 2010).

  • Cyclocondensation Reactions

    Cyclocondensation reactions of pyrazole derivatives with hydrazines or hydroxylamines have been explored to produce a variety of pyrazole-based compounds, including pyrazolo[3,4-d]-pyridazinones and pyrazolo[4,3-d]oxazinones. These reactions offer a pathway to synthesize structurally diverse pyrazole compounds (Şener et al., 1997).

Coordination and Complex Formation

  • Coordination Complexes

    Pyrazole derivatives can form coordination complexes with various metal ions. For example, the coordination behavior of pyrazole imine-oxime compounds with Co(II) and Ni(II) has been studied, showing different binding modes and the formation of unique binuclear complexes (Gupta et al., 2019).

  • Structural Analysis of Complexes

    The crystal structures of these complexes are determined using single-crystal X-ray diffraction, revealing insights into their molecular geometry and interaction patterns. This information is vital for understanding the chemical behavior and potential applications of these coordination complexes (Radi et al., 2015).

Other Applications

  • Electrochemiluminescence

    Transition metal complexes with pyrazolecarboxylic acid derivatives have shown promising electrochemiluminescence (ECL) properties. These complexes can potentially be used in ECL-based sensing and imaging applications (Feng et al., 2016).

  • Synthetic Methodology Development

    Research also includes the development of efficient synthetic methods for pyrazole derivatives. For instance, a "one-pot" synthesis approach for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids has been reported, enhancing the efficiency and environmental friendliness of the synthetic process (Jiang et al., 2012).

properties

IUPAC Name

1-(2-hydroxyethyl)-5-propan-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6(2)8-7(9(13)14)5-10-11(8)3-4-12/h5-6,12H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYCQMCZPBNBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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